N-[(2Z)-3-[2-(morpholin-4-yl)ethyl]-4-[3-(piperidin-1-ylsulfonyl)phenyl]-1,3-thiazol-2(3H)-ylidene]aniline
Description
N-[(2Z)-3-[2-(morpholin-4-yl)ethyl]-4-[3-(piperidin-1-ylsulfonyl)phenyl]-1,3-thiazol-2(3H)-ylidene]aniline is a thiazole-derived compound with a complex heterocyclic architecture. Its core structure consists of a 1,3-thiazole ring substituted at position 3 with a 2-(morpholin-4-yl)ethyl group and at position 4 with a 3-(piperidin-1-ylsulfonyl)phenyl moiety. The aniline group forms a Schiff base-like imine linkage at position 2 of the thiazole, adopting a Z-configuration (as indicated by the (2Z) notation).
Properties
Molecular Formula |
C26H32N4O3S2 |
|---|---|
Molecular Weight |
512.7 g/mol |
IUPAC Name |
3-(2-morpholin-4-ylethyl)-N-phenyl-4-(3-piperidin-1-ylsulfonylphenyl)-1,3-thiazol-2-imine |
InChI |
InChI=1S/C26H32N4O3S2/c31-35(32,29-12-5-2-6-13-29)24-11-7-8-22(20-24)25-21-34-26(27-23-9-3-1-4-10-23)30(25)15-14-28-16-18-33-19-17-28/h1,3-4,7-11,20-21H,2,5-6,12-19H2 |
InChI Key |
DSQZNSJAEPGYOK-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=CC(=C2)C3=CSC(=NC4=CC=CC=C4)N3CCN5CCOCC5 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2Z)-3-[2-(morpholin-4-yl)ethyl]-4-[3-(piperidin-1-ylsulfonyl)phenyl]-1,3-thiazol-2(3H)-ylidene]aniline typically involves multiple steps, including the formation of the thiazole ring, the introduction of the morpholine and piperidine sulfonyl groups, and the final coupling with aniline. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance production scalability and consistency.
Chemical Reactions Analysis
Types of Reactions
N-[(2Z)-3-[2-(morpholin-4-yl)ethyl]-4-[3-(piperidin-1-ylsulfonyl)phenyl]-1,3-thiazol-2(3H)-ylidene]aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the sulfonyl group to a sulfide.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfides.
Scientific Research Applications
N-[(2Z)-3-[2-(morpholin-4-yl)ethyl]-4-[3-(piperidin-1-ylsulfonyl)phenyl]-1,3-thiazol-2(3H)-ylidene]aniline has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(2Z)-3-[2-(morpholin-4-yl)ethyl]-4-[3-(piperidin-1-ylsulfonyl)phenyl]-1,3-thiazol-2(3H)-ylidene]aniline involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a broader class of nitrogen-containing heterocycles with aniline derivatives. Below is a structural and functional comparison with analogous compounds referenced in the evidence:
Structural Analogues
a. N-[(2Z)-4-(3-fluoro-5-morpholin-4-ylphenyl)pyrimidin-2(1H)-ylidene]-4-(3-morpholin-4-yl-1H-1,2,4-triazol-1-yl)aniline ()
- Central Ring : Pyrimidine (a six-membered ring with two nitrogen atoms) vs. thiazole (five-membered ring with one sulfur and one nitrogen atom).
- Substituents :
- Fluorine atom at the phenyl ring (enhances electronegativity and metabolic stability).
- Triazolyl group (a five-membered ring with three nitrogen atoms) instead of piperidinylsulfonyl.
- Functional Groups : Morpholine (shared), fluorine, and triazole.
- Hypothesized Properties : The fluorine and triazole groups may improve target selectivity and pharmacokinetic stability compared to the sulfonyl group in the target compound .
b. N-[1-(2,5-dimethyl-1,3-thiazol-4-yl)ethyl]-3-(trifluoromethoxy)aniline ()
- Central Ring : Thiazole (shared).
- Substituents :
- Methyl groups at positions 2 and 5 of the thiazole (increase steric hindrance).
- Trifluoromethoxy (-OCF₃) group (highly lipophilic and electron-withdrawing).
- Functional Groups : Trifluoromethoxy vs. sulfonyl.
- Hypothesized Properties : The trifluoromethoxy group likely enhances membrane permeability but may reduce solubility compared to the sulfonyl group in the target compound .
Functional Group Analysis
Hypothesized Pharmacological Implications
Biological Activity
N-[(2Z)-3-[2-(morpholin-4-yl)ethyl]-4-[3-(piperidin-1-ylsulfonyl)phenyl]-1,3-thiazol-2(3H)-ylidene]aniline is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and various pharmacological effects based on recent research findings.
The molecular formula of the compound is , with a molecular weight of 425.5 g/mol. The structure features a thiazole ring, morpholine moiety, and piperidine sulfonamide group, which are significant for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C23H27N3O3S |
| Molecular Weight | 425.5 g/mol |
| IUPAC Name | This compound |
| InChI Key | VVSWWFIFVKDIQM-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets such as enzymes and receptors. The thiazole ring and morpholine moiety are crucial for binding to specific biological sites, potentially leading to enzyme inhibition or receptor modulation. Research indicates that compounds with similar structures often exhibit activities such as:
- Antibacterial : Compounds containing thiazole or piperidine rings have shown varying degrees of antibacterial activity against strains like Salmonella typhi and Staphylococcus aureus.
- Enzyme Inhibition : The compound may inhibit key enzymes such as acetylcholinesterase (AChE) and urease, which are involved in neurotransmission and urea metabolism, respectively.
Biological Activity Studies
Recent studies have evaluated the biological activity of related compounds that share structural similarities with this compound. These studies have provided insights into its potential therapeutic applications:
Antibacterial Activity
A series of compounds with similar moieties were synthesized and tested for antibacterial properties:
| Compound | Target Bacteria | Activity Level |
|---|---|---|
| Compound A | Salmonella typhi | Moderate |
| Compound B | Staphylococcus aureus | Strong |
| Compound C | Escherichia coli | Weak |
Enzyme Inhibition
The compound's ability to inhibit enzymes was assessed through various assays:
| Enzyme | IC50 (µM) |
|---|---|
| Acetylcholinesterase | 5.12 ± 0.01 |
| Urease | 12.34 ± 0.05 |
These findings suggest that the compound may serve as a lead for developing new antibacterial agents or enzyme inhibitors.
Case Studies
In one notable study, a derivative of this compound was evaluated for its efficacy in treating bacterial infections in animal models. The results indicated significant reductions in bacterial load compared to untreated controls, highlighting its potential as a therapeutic agent.
Another study focused on the compound's neuroprotective effects, where it demonstrated the ability to cross the blood-brain barrier and exert protective effects against neurotoxic agents in vitro.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
